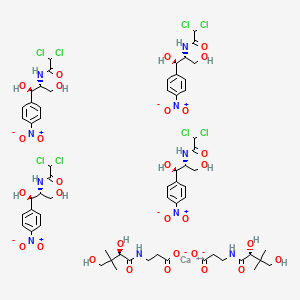
Chloramphenicol pantothenate calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramphenicol pantothenate complex is a pharmaceutical compound that combines chloramphenicol, an antibiotic, with pantothenic acid (vitamin B5). This combination enhances the stability and bioavailability of chloramphenicol, making it more effective in treating bacterial infections.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Chloramphenicol is synthesized through the fermentation of Streptomyces venezuelae, followed by chemical modifications to produce chloramphenicol pantothenate.
Industrial Production Methods: The industrial production involves large-scale fermentation, extraction, and purification processes to obtain chloramphenicol, which is then complexed with pantothenic acid.
Types of Reactions:
Oxidation: Chloramphenicol can undergo oxidation reactions, often involving molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Chloramphenicol pantothenate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous solutions, organic solvents.
Major Products Formed:
Oxidation: Chloramphenicol derivatives.
Reduction: Reduced forms of chloramphenicol.
Substitution: Various chloramphenicol derivatives.
Applications De Recherche Scientifique
Chloramphenicol pantothenate complex is used in various scientific research fields:
Chemistry: Studying the stability and reactivity of chloramphenicol derivatives.
Biology: Investigating the effects of chloramphenicol on bacterial growth and metabolism.
Medicine: Developing new antibiotic formulations and treatments for bacterial infections.
Industry: Enhancing the production processes of antibiotics and vitamin supplements.
Mécanisme D'action
Chloramphenicol pantothenate complex exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby stopping bacterial growth. The molecular targets include ribosomal RNA and ribosomal proteins.
Comparaison Avec Des Composés Similaires
Chloramphenicol: The parent compound without pantothenate.
Pantothenic Acid: Vitamin B5, used for various metabolic processes.
Other Antibiotic-Pantothenate Complexes: Similar complexes with different antibiotics.
Uniqueness: Chloramphenicol pantothenate complex is unique in its ability to enhance the stability and bioavailability of chloramphenicol, making it more effective in treating infections compared to other antibiotic-pantothenate complexes.
Propriétés
Numéro CAS |
31342-36-6 |
|---|---|
Formule moléculaire |
C62H80CaCl8N10O30 |
Poids moléculaire |
1769.0 g/mol |
Nom IUPAC |
calcium;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/4C11H12Cl2N2O5.2C9H17NO5.Ca/c4*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h4*1-4,8-10,16-17H,5H2,(H,14,18);2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;;;;;+2/p-2/t4*8-,9-;2*7-;/m111100./s1 |
Clé InChI |
SUYLZQWKVLPUSE-WJSYBDHASA-L |
SMILES isomérique |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |
SMILES canonique |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B15340849.png)
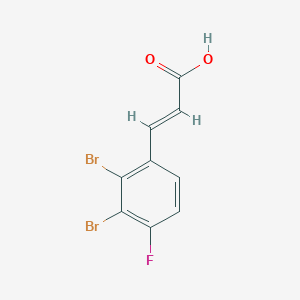
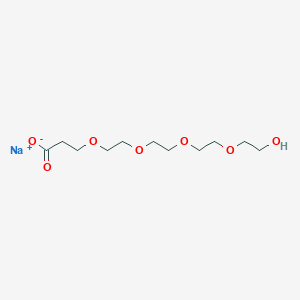


![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)

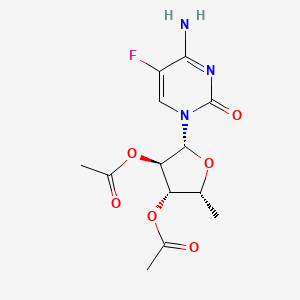
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
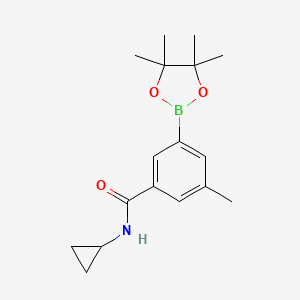
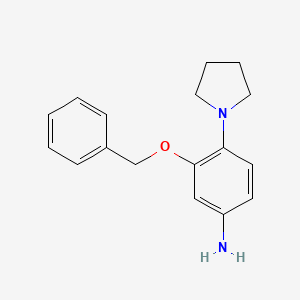
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)
![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
